molecular formula C22H25ClN2O4 B12822579 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid

4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid

Cat. No.: B12822579
M. Wt: 416.9 g/mol
InChI Key: HJYKHRKEXCBLSK-UHFFFAOYSA-N
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Description

4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamido group, a chloromethyl group, and a morpholinoethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid typically involves multiple steps:

    Formation of the Benzamido Group: This step involves the reaction of benzoic acid with an amine to form the benzamido group.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The morpholinoethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholinoethyl)phenylboronic acid
  • 4-(2-Morpholinoethyl)phenylboronic acid, pinacol ester

Uniqueness

4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, while the morpholinoethyl group enhances its solubility and biological activity.

Properties

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

IUPAC Name

4-[[[4-(chloromethyl)benzoyl]-(2-morpholin-4-ylethyl)amino]methyl]benzoic acid

InChI

InChI=1S/C22H25ClN2O4/c23-15-17-1-5-19(6-2-17)21(26)25(10-9-24-11-13-29-14-12-24)16-18-3-7-20(8-4-18)22(27)28/h1-8H,9-16H2,(H,27,28)

InChI Key

HJYKHRKEXCBLSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)CCl

Origin of Product

United States

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